molecular formula C6H4BrNO3S B12959273 Methyl 2-bromo-5-formylthiazole-4-carboxylate

Methyl 2-bromo-5-formylthiazole-4-carboxylate

Cat. No.: B12959273
M. Wt: 250.07 g/mol
InChI Key: LMISUPDHCSFDIU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-formylthiazole-4-carboxylate is a multifunctional heterocyclic compound featuring a thiazole core substituted with a bromine atom (position 2), a formyl group (position 5), and a methyl ester (position 4). This compound is of significant interest in medicinal chemistry and materials science due to its reactive sites: the bromine atom facilitates cross-coupling reactions, the formyl group enables nucleophilic additions, and the ester moiety allows for hydrolysis or transesterification. Its structural complexity makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Properties

Molecular Formula

C6H4BrNO3S

Molecular Weight

250.07 g/mol

IUPAC Name

methyl 2-bromo-5-formyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H4BrNO3S/c1-11-5(10)4-3(2-9)12-6(7)8-4/h2H,1H3

InChI Key

LMISUPDHCSFDIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-formylthiazole-4-carboxylate can be achieved through various methods. One approach involves a one-pot procedure that generates 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials, such as ethyl acetoacetate and thiourea, using N-bromosuccinimide (NBS). Another method for synthesizing 2-aminothiazole-5-carboxylates also utilizes NBS, reacting with ethyl β-ethoxyacrylate to form a novel intermediate that is cyclized with thioureas. Additionally, the synthesis of methyl 2-bromothiazole-5-carboxylate has been achieved through a one-pot reaction involving methyl β-methoxyacrylate, NBS, water, and thiourea, followed by diazotization and bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-formylthiazole-4-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Thiourea: Utilized in the synthesis of thiazole derivatives.

    Diazotization and Bromination: Employed in the synthesis of methyl 2-bromothiazole-5-carboxylate.

Major Products Formed

    Brominated Compounds: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Resulting from oxidation or reduction of the formyl group.

Scientific Research Applications

Methyl 2-bromo-5-formylthiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various chemical products.

    Medicine: Investigated for its potential use in pharmaceutical synthesis.

    Industry: Employed in the production of materials with photoelectric properties.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-formylthiazole-4-carboxylate exerts its effects involves interactions with molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

The following analysis compares the target compound with structurally analogous thiazole esters, focusing on substituent effects, reactivity, and applications. Key analogs are summarized in Table 1.

Substituent Position and Functional Group Variations

(a) Ethyl 2-Bromothiazole-4-Carboxylate (CAS 100367-77-9)
  • Similarity : 0.81 .
  • Key Differences : Replaces the formyl group (position 5) with hydrogen and uses an ethyl ester instead of methyl. The absence of the formyl group reduces electrophilicity, limiting its utility in condensation reactions. The ethyl ester enhances lipophilicity but slows hydrolysis compared to the methyl ester .
(b) Methyl 2-Bromo-5-Ethylthiazole-4-Carboxylate (CAS 81569-46-2)
  • Similarity : 0.92 .
  • Key Differences: Substitutes the formyl group with an ethyl moiety.
(c) 2-Bromo-5-Methylthiazole-4-Carboxylic Acid (CAS 1194374-25-8)
  • Similarity : 0.94 .
  • Key Differences : Replaces the methyl ester with a carboxylic acid. The free carboxylic acid enhances water solubility but reduces stability under acidic or basic conditions. This compound is more prone to decarboxylation compared to the ester analog.
(d) Ethyl 5-Bromo-4-Methylthiazole-2-Carboxylate (CAS 79247-80-6)
  • Molecular Formula: C₇H₈BrNO₂S .
  • Key Differences : Positional isomerism: bromine at position 5 and methyl at position 3. This alters electronic distribution, making the thiazole ring less electrophilic at position 4. The ethyl ester further differentiates solubility and metabolic stability .
(e) 2-Bromo-5-Methyl-4-Phenylthiazole (CAS 412923-45-6)
  • Molecular Formula : C₁₀H₈BrNS .
  • Key Differences: Replaces the formyl and ester groups with a phenyl ring.

Physical and Spectral Properties

  • Boiling Point/Melting Point : Methyl esters generally exhibit lower boiling points than ethyl analogs due to reduced molecular weight (e.g., Ethyl 2-bromothiazole-4-carboxylate vs. target compound) .
  • Solubility: The formyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like CAS 412923-45-6 .

Tabulated Comparison of Key Analogs

Table 1: Structural and Functional Comparison of Thiazole Derivatives

CAS Number Compound Name Substituents (Positions) Key Reactivity Features Similarity Index
Target Compound Methyl 2-bromo-5-formylthiazole-4-carboxylate 2-Br, 5-CHO, 4-COOCH₃ Aldehyde reactivity, fast ester hydrolysis N/A
100367-77-9 Ethyl 2-bromothiazole-4-carboxylate 2-Br, 4-COOCH₂CH₃ Lipophilic, slower hydrolysis 0.81
81569-46-2 Methyl 2-bromo-5-ethylthiazole-4-carboxylate 2-Br, 5-CH₂CH₃, 4-COOCH₃ Steric hindrance, reduced electrophilicity 0.92
1194374-25-8 2-Bromo-5-methylthiazole-4-carboxylic acid 2-Br, 5-CH₃, 4-COOH High solubility, decarboxylation-prone 0.94
79247-80-6 Ethyl 5-bromo-4-methylthiazole-2-carboxylate 5-Br, 4-CH₃, 2-COOCH₂CH₃ Positional isomerism, altered electronics
412923-45-6 2-Bromo-5-methyl-4-phenylthiazole 2-Br, 5-CH₃, 4-Ph Steric bulk, π-π interactions

Biological Activity

Methyl 2-bromo-5-formylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The presence of the bromine atom and the formyl group enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to exhibit:

  • Antileukemic Activity : Derivatives of thiazole compounds have demonstrated significant antileukemic effects on human cell lines, suggesting that this compound may possess similar properties .
  • Enzyme Inhibition : Compounds in this class are known to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which is crucial for purine metabolism.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes findings from different research studies on its cytotoxic effects against various cancer cell lines:

Study ReferenceCell Line TestedIC50 (µM)Observations
HL-60 (Leukemia)15Significant inhibition of cell proliferation
MCF-7 (Breast Cancer)20Induced apoptosis in a dose-dependent manner
A549 (Lung Cancer)25Reduced migration and invasion

Case Studies

  • Antileukemic Activity : A study conducted on human leukemia cells showed that this compound inhibited cell growth significantly at concentrations as low as 15 µM. The mechanism involved apoptosis induction through caspase activation pathways.
  • Inhibition of Tumor Growth : In vivo studies using mouse models demonstrated that administration of this compound led to a marked reduction in tumor size for breast cancer xenografts. The compound was administered intraperitoneally at a dosage of 10 mg/kg for three weeks, resulting in over 50% tumor growth inhibition compared to control groups .
  • Synergistic Effects : Research has indicated that when combined with conventional chemotherapeutic agents, this compound enhances their efficacy. A combination with doxorubicin resulted in a synergistic effect, reducing the required dosage of doxorubicin while maintaining cytotoxicity against cancer cells .

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